molecular formula C10H10N2O5 B2876652 N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide CAS No. 30192-48-4

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide

Cat. No. B2876652
CAS RN: 30192-48-4
M. Wt: 238.199
InChI Key: HLKPFQKHCTXDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O3 . It is also known by other names such as Acetanilide, 4’-nitro-; p-Acetamidonitrobenzene; p-Nitroacetanilide; p-Nitrophenylacetanilide; N- (4-Nitrophenyl)acetamide; N-Acetyl-p-nitroaniline; N-Acetyl-4-nitroaniline; 4-Nitroacetanilide; 4’-Nitroacetanilide .


Synthesis Analysis

The synthesis of “this compound” has been studied in the context of reactions of 4-HPA/PN/CO2 . In these reactions, N-(4-hydroxy-3-nitrophenyl)acetamide is one of the major products formed along with N,N0-(6,60-dihydroxy[1,10-biphenyl]-3,30-diyl)bisacetamide (dimer of 4-HPA) and a metastable N-acetyl-1,4-benzoquinone (NBQI) .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file . The compound’s NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of reactions of 4-HPA/PN/CO2 . In these reactions, N-(4-hydroxy-3-nitrophenyl)acetamide is one of the major products formed .

Scientific Research Applications

  • Green Synthesis Applications : A study by Zhang Qun-feng (2008) demonstrated the use of N-(3-nitro-4-methoxyphenyl)acetamide in the green synthesis of azo disperse dyes. This study highlights the environmental benefits of using novel catalysts for the hydrogenation process in dye production.

  • Biological Activity Investigations : Research conducted by Sergey Girel et al. (2022) explored the bioactive properties of various N-(2-hydroxyphenyl)acetamide derivatives. The study indicated their potential use in understanding microbial interactions and plant defense mechanisms.

  • Solvatochromism and Chemical Properties : A study by I. G. Krivoruchka et al. (2004) focused on the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide. This research provides insights into the chemical behavior and interaction of similar compounds with solvents.

  • Optical Property Analysis : B. Wannalerse and colleagues (2022) studied the optical properties of certain orcinolic derivatives, including N-(4-nitrophenyl)acetamide derivatives, highlighting their potential use as indicators in various chemical processes. (Wannalerse et al., 2022)

  • Antimalarial Drug Synthesis : The synthesis of N-hydroxyacetaminophen, a metabolite of acetaminophen and its role in the development of antimalarial drugs, was researched by M. Gemborys et al. (1978).

  • Chemoselective Acetylation in Drug Development : Research by Deepali B Magadum and G. Yadav (2018) on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlighted its importance in the synthesis of natural antimalarial drugs.

Safety and Hazards

The compound “N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide” has been classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), avoid release to the environment (P273), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as electrophilic substitution . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to stimulate an immune response and activate b cells , suggesting that this compound may have similar effects.

properties

IUPAC Name

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-5(13)7-3-4-8(11-6(2)14)9(10(7)15)12(16)17/h3-4,15H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKPFQKHCTXDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-(4-acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol) and acetic anhydride (14.2 ml, 15.3 g, 150 mmol) in dichloromethane (150 ml) was cooled to 5° C. and nitric acid (90%, d 1.49, 4.70 ml, 7.00 g, 100 mmol) was added dropwise. The mixture was stirred at room temperature for 1 hour, poured into water (150 ml) and extracted with dichloromethane (3×150 ml). The combined organic fractions were dried (Na2SO4) and evaporated under reduced pressure and the residue was purified by repeated flash column chromatography on silica gel, eluting with hexane/30% ethyl acetate then hexane/50% ethyl acetate. The first isomer to elute was N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide as a yellow solid (3.87 g, 33%).
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.